molecular formula C20H21ClN4S B11339915 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11339915
M. Wt: 384.9 g/mol
InChI Key: OBJAJBWYMHDXTP-UHFFFAOYSA-N
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Description

4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzothieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Mechanism of Action

The mechanism of action of 4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways . These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is unique due to its specific combination of a piperazine ring, chlorophenyl group, and benzothieno-pyrimidine core. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C20H21ClN4S

Molecular Weight

384.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H21ClN4S/c21-14-4-3-5-15(12-14)24-8-10-25(11-9-24)19-18-16-6-1-2-7-17(16)26-20(18)23-13-22-19/h3-5,12-13H,1-2,6-11H2

InChI Key

OBJAJBWYMHDXTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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